molecular formula C8H6N4O2 B2386613 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid CAS No. 610278-97-2

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B2386613
CAS No.: 610278-97-2
M. Wt: 190.162
InChI Key: QEDHNJSBVURTND-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is an organic compound with the molecular formula C8H6N4O2. It is characterized by the presence of both imidazole and pyridazine rings, which are fused to a carboxylic acid group. This compound is typically found as a white solid or crystalline powder and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid generally involves the reaction of imidazole with pyridazine derivatives under specific conditions. One common method includes the use of imidazole and pyridazine-3-carboxylic acid as starting materials. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The imidazole and pyridazine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions[][3].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives[3][3].

Scientific Research Applications

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    6-(1H-imidazol-1-yl)pyridazine: Lacks the carboxylic acid group but shares the imidazole and pyridazine rings.

    3-(1H-imidazol-1-yl)pyridazine-6-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.

    6-(1H-imidazol-1-yl)pyrimidine-4-carboxylic acid: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness: 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

6-imidazol-1-ylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDHNJSBVURTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610278-97-2
Record name 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
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